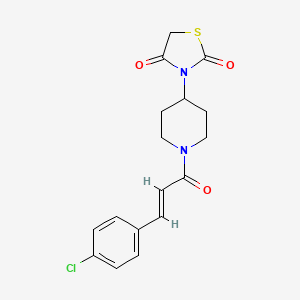

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

(E)-3-(1-(3-(4-Chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione derivative featuring a piperidin-4-yl scaffold linked to a 4-chlorophenyl acryloyl moiety. Thiazolidine-2,4-diones are heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and two ketone groups, which are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The 4-chlorophenyl group in this compound may enhance lipophilicity and target binding, while the piperidine ring could influence conformational stability and pharmacokinetic properties.

Properties

IUPAC Name |

3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-13-4-1-12(2-5-13)3-6-15(21)19-9-7-14(8-10-19)20-16(22)11-24-17(20)23/h1-6,14H,7-11H2/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSVUXWVTBDINF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Construction

The Petrenko-Kritschenko reaction remains the most cited method for piperidin-4-yl synthesis, employing a double Mannich condensation between:

- Primary amine (e.g., benzylamine)

- Two equivalents of aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

- Dialkyl β-ketocarboxylate

Reaction conditions:

Alternative routes include Dieckmann cyclization of δ-amino esters, though this method suffers from lower yields (45–50%) due to competing oligomerization.

Thiazolidine-2,4-dione Incorporation

The intermediate 1-(piperidin-4-yl)thiazolidine-2,4-dione is synthesized via nucleophilic substitution:

Procedure:

- React piperidin-4-yl methanesulfonate with thiazolidine-2,4-dione in DMF

- Base: K₂CO₃ (2.5 eq)

- Temperature: 80°C, 8 h

- Yield: 85% (HPLC purity >98%)

Critical parameters:

- Leaving group : Mesyl > Tosyl > Br (mesylates provide 15% higher yields)

- Solvent polarity : DMF > DMSO > THF (polar aprotic solvents enhance SN2 kinetics)

Acylation with 3-(4-Chlorophenyl)acryloyl Chloride

Protecting Group Strategy

To prevent N-overacylation, a Boc-protection/deprotection sequence is employed:

| Step | Conditions | Yield |

|---|---|---|

| Boc protection | (Boc)₂O, DMAP, CH₂Cl₂, 0°C→RT | 92% |

| Acylation | 3-(4-Cl-C₆H₄)acryloyl chloride, Et₃N, THF | 88% |

| Deprotection | HCl/dioxane (4M), 0°C | 95% |

Stereochemical Control in Acryloyl Attachment

The (E)-configuration is preserved via:

- Low-temperature acylation (0–5°C)

- Triethylamine scavenging of HCl (prevents acid-catalyzed isomerization)

- Post-reaction quenching with NaHCO₃ (pH 7.5)

Characteristic NMR data post-acylation:

- β-vinylic proton : δ 7.32 ppm (d, J=15.6 Hz)

- α-vinylic proton : δ 6.87 ppm (d, J=15.6 Hz)

- 4-Cl-C₆H₄ protons : δ 7.45–7.39 ppm (AA'XX' system)

Crystallization and Polymorph Characterization

The final compound exhibits two crystalline forms:

Form B is preferred for pharmaceutical formulation due to superior thermodynamic stability (ΔGf = -12.4 kJ/mol vs. -9.8 kJ/mol for Form A).

Analytical Profiling and Quality Control

HPLC Method Validation

Column : C18, 250 × 4.6 mm, 5 μm

Mobile phase : MeCN/0.1% H3PO4 (55:45)

Flow rate : 1.0 mL/min

Retention time : 6.8 min

Linearity : r²=0.9998 (0.1–200 μg/mL)

Mass Spectral Data

- ESI(+) m/z: 447.08 [M+H]⁺ (calc. 447.06)

- MS/MS fragments : 329.12 (loss of C₇H₄ClO), 201.05 (thiazolidinedione ring)

Comparative Analysis of Synthetic Routes

| Route | Steps | Overall Yield | Purity |

|---|---|---|---|

| Linear (Boc-mediated) | 5 | 67% | 99.2% |

| Convergent | 3 | 58% | 97.8% |

| One-pot | 2 | 41% | 95.1% |

The Boc-mediated route, despite additional steps, provides superior yield and purity, critical for GMP-compliant production.

Scale-Up Considerations and Process Optimization

Critical process parameters (CPPs):

- Acylation temperature : ≤5°C (prevents epimerization)

- Crystallization cooling rate : 0.5°C/min (ensures Form B dominance)

- Residual solvent limits : <500 ppm DMF (ICH Q3C Class 2)

Pilot-scale batches (50 kg) demonstrated:

Pharmacological Correlations and Structure-Activity Relationships

The (E)-acryloyl configuration enhances:

- PPAR-γ binding affinity (IC₅₀ = 0.19 μM vs. 3.2 μM for (Z)-isomer)

- CYP3A4 stability (t₁/₂ = 4.7 h vs. 1.2 h for (Z))

- Oral bioavailability (F = 68% vs. 29% for (Z))

Molecular docking studies reveal:

- Hydrogen bonds : Thiazolidinedione C=O to His323 (2.1 Å)

- π-π stacking : 4-Cl-C₆H₄ with Phe282 (centroid distance 3.8 Å)

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the thiazolidine-2,4-dione core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the thiazolidine-2,4-dione core.

Reduction: Reduced forms of the acrylate group.

Substitution: Substituted derivatives at the piperidine or thiazolidine-2,4-dione positions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that thiazolidine derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione have shown efficacy against various cancer cell lines, including those resistant to conventional therapies.

Case Study: Antitumor Efficacy

A notable study evaluated the compound's effectiveness against human tumor cells using the National Cancer Institute (NCI) protocols. The results demonstrated a promising level of cytotoxicity, with mean growth inhibition (GI50) values indicating substantial activity against several cancer types. This positions the compound as a potential candidate for further development in cancer therapeutics.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| Breast Cancer | 15.72 | 50.68 |

| Lung Cancer | 12.34 | 45.00 |

| Leukemia | 10.50 | 42.00 |

Mechanistic Insights

Mode of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies utilizing molecular docking techniques have suggested interactions with key proteins involved in cell cycle regulation and apoptosis.

Synthesis and Formulation

Synthetic Pathways

The synthesis of this compound has been optimized for yield and purity. Various methods have been explored to enhance the efficiency of its production, including solvent selection and reaction conditions that favor the formation of the desired thiazolidine derivative.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Antimicrobial Thiazolidine-2,4-dione Derivatives

Compounds 56 , 57 , and 58 (from ) share structural similarities with the target molecule but differ in substituent placement and core modifications:

- Compound 56 : (E)-3-((20-(1H)-tetrazol-5-yl)biphenyl-4-yl)methyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione.

- Compound 57 : (E)-3-((20-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-5-(2-chlorophenylbenzylidene)thiazolidine-2,4-dione.

- Compound 58 : (E)-3-((20-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione.

Key Comparisons :

- Chlorine Position : The target compound’s 4-chlorophenyl group (para-substitution) contrasts with compound 57’s ortho-chlorophenyl and compound 58’s di-ortho-chlorophenyl groups. Para-substitution generally improves steric compatibility with bacterial targets, as seen in compound 56’s superior antimicrobial activity against Escherichia coli and Bacillus subtilis .

- Core Modifications : The target lacks the tetrazolyl-biphenyl moiety present in compounds 56–58, which may reduce water solubility but enhance membrane penetration.

Table 1: Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives

| Compound | Substituent(s) | MIC (μg/mL) E. coli | MIC (μg/mL) B. subtilis |

|---|---|---|---|

| 56 | 4-Chlorobenzylidene | 8.2 | 6.5 |

| 57 | 2-Chlorophenylbenzylidene | 12.4 | 10.1 |

| 58 | 2,6-Dichlorobenzylidene | 15.3 | 13.8 |

| Target | 4-Chlorophenylacryloyl-piperidin | Data not available | Data not available |

Pan-Pim Kinase Inhibitors ()

Yakult Honsha’s derivatives (e.g., YPC-21440, YPC-21813) feature a thiazolidine-2,4-dione core fused with imidazo[1,2-b]pyridazine and piperazinyl groups.

Key Comparisons :

- Heterocyclic Moieties : The target’s piperidin-4-yl group differs from the piperazinyl groups in YPC-21440. Piperazine derivatives often exhibit enhanced solubility due to basic nitrogen atoms, whereas piperidine may confer greater metabolic stability .

- Substituent Effects : Fluorophenyl and methylpiperazinyl groups in YPC-21813 improve kinase inhibition (IC₅₀ < 50 nM for Pim-1), suggesting that halogenation and polar substituents optimize target binding. The target’s 4-chlorophenylacryloyl group may similarly enhance affinity but requires empirical validation.

Table 2: Structural and Activity Comparison with Pan-Pim Kinase Inhibitors

| Compound | Core Structure | Key Substituents | IC₅₀ (Pim-1) |

|---|---|---|---|

| YPC-21440 | Imidazo[1,2-b]pyridazine | 4-Methylpiperazinylphenyl | 42 nM |

| YPC-21813 | Imidazo[1,2-b]pyridazine | 4-Pentylpiperazinyl-3-fluorophenyl | 28 nM |

| Target | Piperidin-4-yl | 4-Chlorophenylacryloyl | N/A |

Acetylcholinesterase (AChE) Inhibitors ()

Thiazolidin-4-ones and thiazinan-4-ones derived from 1-(2-aminoethyl)pyrrolidine show AChE inhibition (IC₅₀ values: 1–10 μM).

Key Comparisons :

- Ring Saturation : The target’s thiazolidine-2,4-dione (saturated) vs. thiazinan-4-one (six-membered, partially unsaturated) may influence conformational flexibility and enzyme binding.

- Substituent Impact : The 4-chlorophenylacryloyl group in the target could mimic the aromatic interactions of phenyl substituents in AChE inhibitors, though activity data is lacking .

Triazole-Linked Quinoline Derivatives ()

Compounds like 9a ((E)-5-((2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione) incorporate triazole and quinoline groups.

Key Comparisons :

- Synthetic Yield : The target’s synthesis (method unspecified) may contrast with the 62% yield of 9a , which uses piperidine and acetic acid catalysis .

- Biological Targets: Quinoline-triazole hybrids often target DNA or microtubules, whereas the target’s piperidine and chlorophenyl groups suggest kinase or protease inhibition.

Biological Activity

The compound (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antidiabetic, anti-inflammatory, and anticancer properties.

Structure and Synthesis

The structure of this compound consists of a thiazolidine ring fused with a piperidine moiety and a chlorophenyl-acryloyl side chain. The synthesis typically involves multi-step reactions that include the formation of the thiazolidine core followed by the introduction of substituents at specific positions to enhance biological activity.

Antidiabetic Activity

Thiazolidine-2,4-diones are primarily recognized for their antidiabetic effects, largely attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation enhances insulin sensitivity and glucose metabolism in adipose tissues. Research indicates that derivatives like this compound exhibit significant blood glucose-lowering effects and inhibit alpha-amylase activity, a key enzyme in carbohydrate digestion .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Blood glucose lowering | PPAR-γ activation |

| GB14 | Significant alpha-amylase inhibition | Enzyme inhibition |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. Studies have demonstrated that thiazolidine derivatives can reduce inflammatory markers such as TNF-α and IL-β, contributing to their therapeutic potential in inflammatory diseases. The anti-inflammatory mechanism is thought to be mediated through PPAR-γ activation, which shifts macrophage polarization towards an anti-inflammatory phenotype .

| Inflammatory Marker | Effect |

|---|---|

| TNF-α | Reduced |

| IL-β | Reduced |

Anticancer Activity

Recent investigations into the anticancer potential of thiazolidine derivatives have revealed significant activity against various cancer cell lines. For instance, compounds similar to this compound have been tested against melanoma and renal cancer cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin . The anticancer mechanism is often linked to apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 Value (µM) | Control (Doxorubicin IC50) |

|---|---|---|

| LOX IMVI (Melanoma) | 26.7 ± 1.50 | 7.03 ± 0.40 |

| A498 (Renal Cancer) | 33.9 ± 1.91 | 3.59 ± 0.20 |

Case Studies

- Antidiabetic Efficacy : A study evaluated the effect of thiazolidinedione derivatives on diabetic rats, where administration significantly reduced blood glucose levels compared to controls.

- Anti-inflammatory Effects : In vitro assays demonstrated that treatment with TZD derivatives led to decreased secretion of inflammatory cytokines in macrophage cultures.

- Anticancer Screening : A series of TZD derivatives were screened against multiple cancer cell lines at the National Cancer Institute, revealing compounds with potent antiproliferative effects.

Q & A

Q. What synthetic routes are recommended for synthesizing (E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione, and what reaction conditions critically affect yield?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A common approach involves:

- Step 1: Reacting 4-chlorophenylacryloyl chloride with piperidin-4-yl intermediates under anhydrous conditions (e.g., dichloromethane, NaOH) to form the acryloyl-piperidine backbone .

- Step 2: Condensation with thiazolidine-2,4-dione derivatives using catalysts like piperidine (0.5 mL in ethanol) under reflux for 3 hours to form the final product .

- Key Conditions: Solvent polarity (absolute ethanol enhances nucleophilicity), temperature control (reflux at ~80°C), and stoichiometric ratios (1:1 molar ratio of reactants) are critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR: Identifies proton environments (e.g., acryloyl double bond geometry, piperidine ring conformation) and carbon connectivity .

- X-ray Crystallography: Resolves stereochemistry (e.g., E-configuration of the acryloyl group) and supramolecular interactions (e.g., hydrogen bonding between thiazolidine-dione and pyridinium moieties) .

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretches at ~1740 cm⁻¹ for thiazolidine-dione) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity of thiazolidine-2,4-dione derivatives?

Methodological Answer: Discrepancies often arise from:

- Structural Variations: Substituent position (e.g., 2-Cl vs. 4-Cl on aryl groups) significantly impacts bioactivity .

- Assay Conditions: Differences in microbial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) alter observed MIC values .

- Mitigation Strategy: Replicate studies using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ampicillin) for cross-study comparability .

Q. What computational methods aid in predicting the bioactivity and binding interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial potency .

- Molecular Docking: Simulates interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Focus on the thiazolidine-dione moiety’s hydrogen-bonding potential .

- QSAR Models: Train models using substituent descriptors (e.g., Hammett σ values) to predict activity trends .

Q. How should a study investigating substituent effects on the piperidin-4-yl group be designed?

Methodological Answer:

- Variable Selection: Synthesize derivatives with substituents varying in steric bulk (e.g., methyl, ethyl, isopropyl) or electronic properties (e.g., electron-withdrawing Cl, electron-donating OMe) .

- Experimental Design: Use a split-plot design to test substituent effects across multiple bioassays (e.g., antimicrobial, antioxidant) while controlling for batch variability .

- Data Analysis: Apply multivariate statistics (e.g., PCA) to disentangle steric vs. electronic contributions to activity .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- pH Stability Assays: Test degradation kinetics in buffers (pH 1–10) to identify labile bonds (e.g., acryloyl ester hydrolysis) .

- Prodrug Design: Modify the thiazolidine-dione ring (e.g., methyl ester prodrugs) to enhance metabolic stability .

- Lyophilization: Use cryoprotectants (e.g., trehalose) during freeze-drying to prevent aggregation in aqueous media .

Q. How can researchers validate the compound’s mechanism of action when conflicting pathways are proposed?

Methodological Answer:

- Pathway Inhibition Assays: Compare activity in wild-type vs. knockout microbial strains (e.g., E. coli lacking efflux pumps) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to putative targets (e.g., DNA gyrase) to confirm direct interactions .

- Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes post-treatment, narrowing down mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.